

Mordant Yellow 10 chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mordant Yellow 10

Cat. No.: B1146792

[Get Quote](#)

An In-depth Technical Guide to **Mordant Yellow 10**: Chemical Structure and Synthesis

This guide provides a detailed overview of the chemical structure, properties, and synthesis of **Mordant Yellow 10** (C.I. 14010), a monoazo dye utilized in the textile industry and as a chromogenic reagent. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

Mordant Yellow 10 is an aromatic azo compound characterized by a sulfophenyl group linked to a salicylic acid moiety through an azo bridge ($-N=N-$). Its functionality as a mordant dye stems from the hydroxyl and carboxyl groups, which act as chelating sites for metal ions, enhancing colorfastness on textile fibers.^[1]

The chemical identity and key properties of **Mordant Yellow 10** are summarized in the table below.

Table 1: Chemical Identification and Properties of **Mordant Yellow 10**

Identifier	Value
IUPAC Name	disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[1]
Synonyms	C.I. Mordant Yellow 10, Acid Chrome Yellow GG, 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt[1][2]
CAS Number	6054-99-5[1][2]
Molecular Formula	C ₁₃ H ₈ N ₂ Na ₂ O ₆ S[1][2]
Molecular Weight	366.26 g/mol [1][2]
Appearance	Yellow to brown fine crystalline powder[1]
Melting Point	>284°C (decomposes)[1]
Solubility	Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.[1][2]

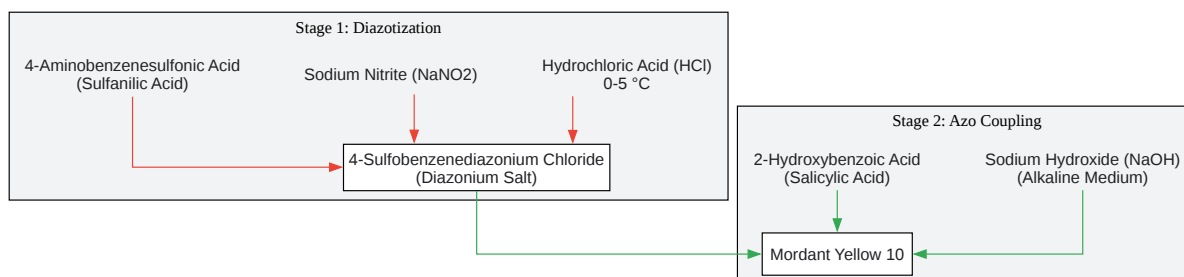
(Note: An actual 2D structure image would be placed here in a full document)

Synthesis of Mordant Yellow 10

The traditional and most common synthesis route for **Mordant Yellow 10** is a two-stage process involving diazotization followed by azo coupling.[1][2]

- **Diazotization:** 4-Aminobenzenesulfonic acid (sulfanilic acid) is converted into a diazonium salt using sodium nitrite in the presence of a mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be conducted under cold conditions (0-5°C) to prevent the unstable diazonium salt from decomposing.[1][3]
- **Azo Coupling:** The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid). This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The coupling is typically carried out in a slightly alkaline medium, which activates the salicylic acid ring for substitution.[1][2]

The overall reaction scheme is presented in the diagram below.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **Mordant Yellow 10**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Mordant Yellow 10**. Precise quantities may be optimized for yield and purity.

Materials:

- 4-Aminobenzenesulfonic acid (sulfanilic acid)
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric acid (HCl)
- 2-Hydroxybenzoic acid (salicylic acid)
- Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
- Sodium chloride (NaCl)

- Distilled water
- Ice

Procedure:

Part A: Preparation of the Diazonium Salt

- In a 250 mL beaker, dissolve sulfanilic acid and sodium carbonate in distilled water. Heat gently if necessary to obtain a clear solution.
- In a separate beaker, prepare a solution of sodium nitrite in distilled water.
- Cool the sulfanilic acid solution to 0-5°C in an ice bath.
- Prepare a mixture of concentrated hydrochloric acid and crushed ice in a larger beaker (e.g., 600 mL), ensuring the temperature is maintained below 5°C.
- Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.
- Add the resulting mixture dropwise to the beaker containing the HCl and ice, while stirring vigorously. The temperature must be kept below 5°C throughout the addition.^[3] The formation of a precipitate indicates the creation of the 4-sulfobenzenediazonium salt. This suspension is used directly in the next step.

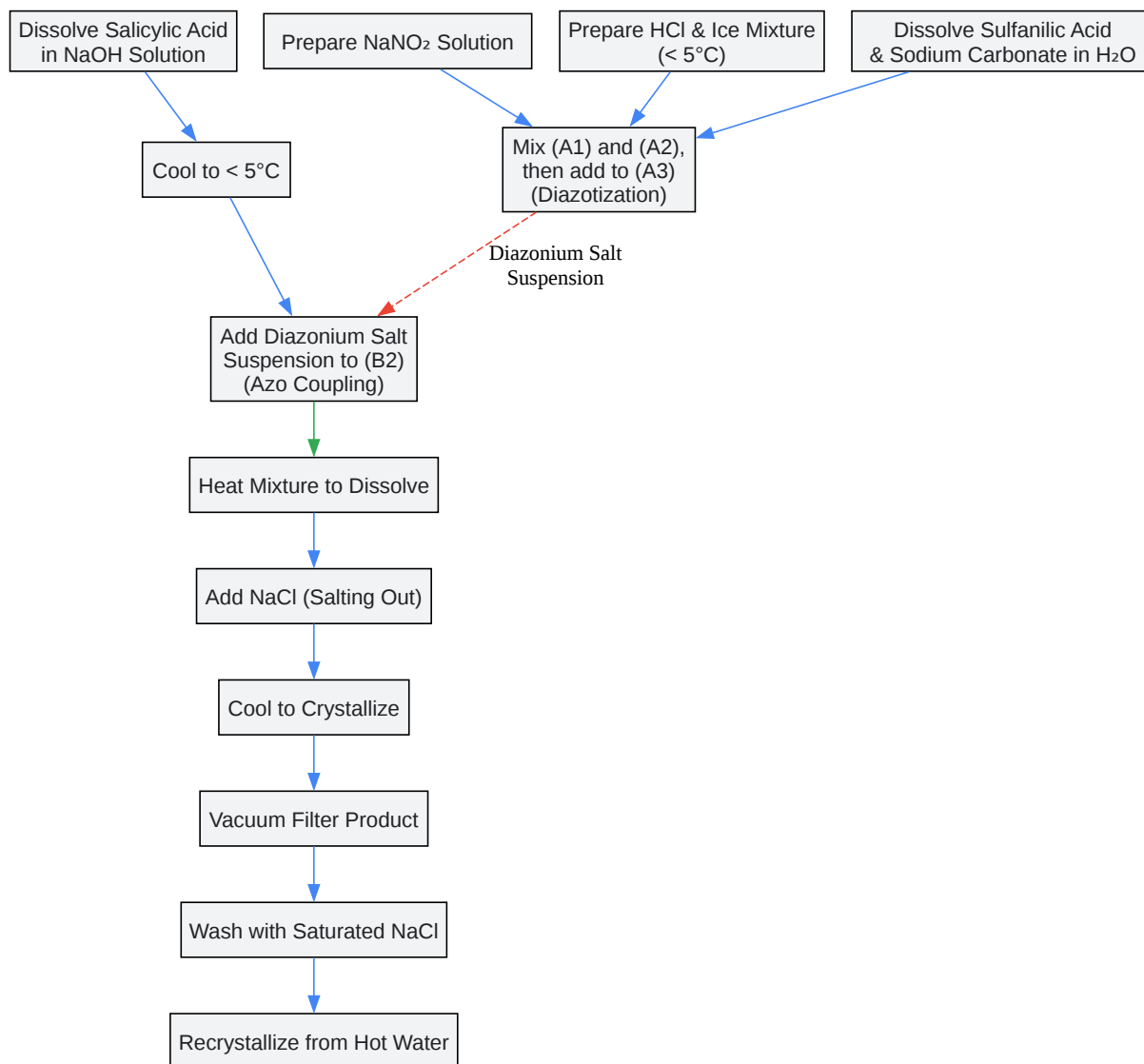
Part B: Azo Coupling

- In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and cool the solution in an ice bath.
- Slowly and with continuous stirring, add the cold diazonium salt suspension (from Part A) to the cold alkaline salicylic acid solution.
- A colored precipitate of **Mordant Yellow 10** should form. Stir the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

- Heat the reaction mixture to dissolve the crude dye precipitate.
- Add sodium chloride (salting out) to the hot solution to decrease the solubility of the dye and induce precipitation.
- Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.
- The product can be further purified by recrystallization from hot water. A previous synthesis using this method reported a yield of approximately 40%.^[3]

The experimental workflow is visualized in the diagram below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mordant Yellow 10 | 6054-99-5 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Mordant Yellow 10 chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146792#mordant-yellow-10-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

